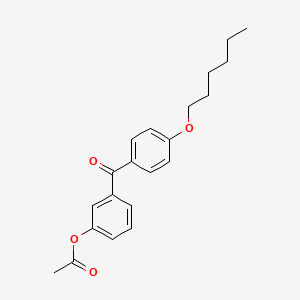

3-Acetoxy-4'-hexyloxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-hexoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-4-5-6-14-24-19-12-10-17(11-13-19)21(23)18-8-7-9-20(15-18)25-16(2)22/h7-13,15H,3-6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIPGUPMMXWVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641657 | |

| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-08-0 | |

| Record name | [3-(Acetyloxy)phenyl][4-(hexyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3-Acetoxy-4'-hexyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4'-hexyloxybenzophenone is a substituted benzophenone derivative. The benzophenone core is a well-established pharmacophore and a versatile scaffold in medicinal chemistry and materials science. The presence of the acetoxy and hexyloxy substituents on the phenyl rings is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic characteristics. These modifications can significantly influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, a plausible synthetic route, and detailed characterization methodologies.

Physicochemical Properties

While specific experimental data for this compound is not widely available in public literature, its fundamental properties can be predicted based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 890100-08-0 | [1] |

| Molecular Formula | C21H24O4 | [1] |

| Molecular Weight | 340.41 g/mol | [1] |

| Predicted Boiling Point | ~450.9 ± 30.0 °C | Prediction based on related structures |

| Predicted Melting Point | Not available | |

| Predicted Solubility | Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Based on the nonpolar hexyloxy chain and the large aromatic structure. |

Plausible Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through a multi-step process involving Friedel-Crafts acylation, followed by a Williamson ether synthesis, and concluding with an esterification reaction.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4'-methoxybenzophenone (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 3-hydroxybenzoyl chloride (1.0 eq) dropwise.

-

After stirring for 15 minutes, add anisole (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3,4'-Dihydroxybenzophenone (Demethylation)

-

Dissolve 3-hydroxy-4'-methoxybenzophenone (1.0 eq) in dry DCM.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add boron tribromide (BBr3) (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

The crude product can be used in the next step without further purification if TLC shows a clean conversion.

Step 3: Synthesis of 3-Hydroxy-4'-hexyloxybenzophenone (Williamson Ether Synthesis)

-

To a solution of 3,4'-dihydroxybenzophenone (1.0 eq) in acetone, add potassium carbonate (K2CO3) (2.5 eq).

-

Add 1-bromohexane (1.1 eq) and a catalytic amount of potassium iodide (KI).

-

Reflux the mixture for 8-12 hours, monitoring by TLC. Note: The less acidic phenolic hydroxyl at the 4'-position is expected to be selectively alkylated under these conditions.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate.

-

Purify by column chromatography to isolate the desired product.

Step 4: Synthesis of this compound (Esterification)

-

Dissolve 3-hydroxy-4'-hexyloxybenzophenone (1.0 eq) in pyridine.

-

Add acetic anhydride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the final product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Multiple signals expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.

-

Hexyloxy Group (-O-CH₂-(CH₂)₄-CH₃):

-

-O-CH₂ -: A triplet around δ 4.0 ppm.

-

-(CH₂ )₄-: Multiplets in the range of δ 1.3-1.8 ppm.

-

-CH₃ : A triplet around δ 0.9 ppm.

-

-

Acetoxy Group (-O-CO-CH₃): A singlet around δ 2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region, with the ketone carbonyl around δ 195 ppm and the ester carbonyl around δ 169 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-165 ppm.

-

Hexyloxy Group (-O-CH₂-(CH₂)₄-CH₃):

-

-O-C H₂-: Around δ 68 ppm.

-

-(C H₂)₄-: Signals between δ 22-32 ppm.

-

-C H₃: Around δ 14 ppm.

-

-

Acetoxy Group (-O-CO-CH₃):

-

-O-CO-C H₃: Around δ 21 ppm.

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ketone): A strong absorption band is expected around 1650-1670 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band is expected around 1760-1770 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 340.

-

Key Fragmentation Patterns:

-

Loss of the acetoxy group (-OCOCH₃) leading to a fragment at m/z 281.

-

Cleavage of the hexyloxy chain.

-

Formation of benzoyl-type cations. Common fragments for benzophenones include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77, although the substitution pattern will influence the observed fragments.[2]

-

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions for handling benzophenone derivatives should be followed. These compounds may cause skin and eye irritation. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Potential Applications

Substituted benzophenones are a versatile class of compounds with a wide range of applications. Based on its structure, this compound could be investigated for its potential as:

-

A UV absorber and stabilizer: The benzophenone core is known for its ability to absorb UV radiation.

-

A photoinitiator: In polymerization reactions.

-

An intermediate in organic synthesis: For the preparation of more complex molecules.

-

A scaffold in drug discovery: Benzophenone derivatives have shown a wide range of biological activities. The acetoxy group can act as a prodrug moiety, potentially being cleaved in vivo to release a more active phenolic compound. The hexyloxy chain increases lipophilicity, which can affect pharmacokinetic properties.

Conclusion

This technical guide provides a comprehensive overview of the fundamental properties, a plausible synthetic route, and detailed characterization methods for this compound. While some of the presented data is predictive, it is based on well-established chemical principles and data from closely related structures. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize this compound for further investigation into its potential applications in various scientific and industrial fields.

References

-

ChemWhat. 3-ACETOXY-4′-HEXYLOXYBENZOPHENONE CAS#: 890100-08-0. [Link]

Sources

An In-Depth Technical Guide to 3-Acetoxy-4'-hexyloxybenzophenone

CAS Number: 890100-08-0 Molecular Formula: C₂₁H₂₄O₄ Molecular Weight: 340.41 g/mol

Introduction

3-Acetoxy-4'-hexyloxybenzophenone is a derivative of the benzophenone scaffold, a class of compounds with significant interest in medicinal chemistry, materials science, and industrial applications. The structural architecture of this molecule, featuring an acetoxy group and a hexyloxy substituent on the two phenyl rings, suggests a tailored set of physicochemical properties that could be exploited in various research and development endeavors. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, predicted physicochemical properties, and potential applications, aimed at researchers, scientists, and professionals in drug development. While direct experimental data for this specific compound is not extensively available in public literature, this guide is constructed based on established principles of organic chemistry and data from closely related analogues.

Physicochemical Properties

The properties of this compound are predicted based on its structure and data from analogous compounds. These predictions provide a baseline for experimental design and application development.

| Property | Predicted Value/Characteristic |

| Melting Point | Expected to be a low-melting solid or a viscous oil at room temperature. |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. |

| Appearance | Expected to be a white to off-white crystalline solid or powder.[1] |

| Boiling Point | Not readily available, but expected to be high due to its molecular weight. |

Proposed Synthesis

The synthesis of this compound can be logically approached through a two-step process involving a Friedel-Crafts acylation followed by an acetylation reaction. This synthetic strategy is widely used for the preparation of substituted benzophenones.[2][3][4][5][6]

Step 1: Synthesis of 3-Hydroxy-4'-hexyloxybenzophenone (Intermediate)

The initial step involves the formation of the benzophenone core via a Friedel-Crafts acylation reaction between hexyloxybenzene and 3-hydroxybenzoyl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to facilitate this reaction.[2][3][4]

Reaction Scheme:

Caption: Friedel-Crafts acylation to form the intermediate.

Experimental Protocol:

-

To a solution of hexyloxybenzene in a suitable anhydrous solvent (e.g., dichloromethane), add anhydrous aluminum chloride in portions at 0°C under an inert atmosphere.

-

Slowly add a solution of 3-hydroxybenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-hydroxy-4'-hexyloxybenzophenone.

Step 2: Acetylation of 3-Hydroxy-4'-hexyloxybenzophenone

The final step is the acetylation of the hydroxyl group of the intermediate to yield the target compound, this compound. This can be achieved using acetyl chloride or acetic anhydride in the presence of a base.[7]

Reaction Scheme:

Caption: Acetylation of the hydroxyl intermediate.

Experimental Protocol:

-

Dissolve 3-hydroxy-4'-hexyloxybenzophenone in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as pyridine or triethylamine, to the solution.

-

Cool the mixture to 0°C and add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for this compound, based on the analysis of its functional groups and data from similar structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons would appear in the range of δ 7.0-8.0 ppm.

-

The protons of the hexyloxy chain would be observed as a triplet at approximately δ 4.0 ppm (-OCH₂-), a multiplet around δ 1.8 ppm (-OCH₂CH₂-), multiplets in the range of δ 1.3-1.5 ppm for the other methylene groups, and a triplet around δ 0.9 ppm for the terminal methyl group.

-

The acetyl group's methyl protons would present as a singlet around δ 2.3 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the benzophenone would resonate around δ 195 ppm.

-

The carbonyl carbon of the acetoxy group would be in the region of δ 169 ppm.

-

Aromatic carbons would appear between δ 115-165 ppm.

-

The carbons of the hexyloxy chain would be found in the upfield region, with the -OCH₂- carbon around δ 68 ppm.

-

The methyl carbon of the acetoxy group would be observed near δ 21 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1760 cm⁻¹ corresponding to the C=O stretching of the ester (acetoxy group).

-

Another strong C=O stretching band for the benzophenone ketone group around 1660 cm⁻¹.

-

C-O stretching vibrations for the ether and ester linkages in the range of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations in their characteristic regions.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z 340.41.

-

Fragmentation patterns would likely show losses of the acetoxy group (CH₃COO•), the hexyloxy chain, and characteristic benzoyl fragments.

-

Potential Applications

While specific applications for this compound are not yet documented, its structural features suggest potential utility in several fields:

-

Medicinal Chemistry: Benzophenone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] The lipophilic hexyloxy group could enhance membrane permeability, a desirable trait in drug design. The acetoxy group could act as a prodrug moiety, being hydrolyzed in vivo to release the active 3-hydroxy derivative.

-

Photochemistry and Materials Science: Benzophenones are widely used as photoinitiators and UV stabilizers. The specific substitution pattern of this molecule could influence its UV absorption properties, making it a candidate for new photopolymerization systems or as a UV-protective agent in coatings and plastics.

-

Organic Synthesis: This compound can serve as a valuable intermediate for the synthesis of more complex molecules, leveraging the reactivity of the benzophenone core and the potential for further modification of the acetoxy and hexyloxy groups.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Direct contact with skin and eyes should be avoided. A comprehensive safety data sheet (SDS) should be consulted before use.

Conclusion

This compound represents a benzophenone derivative with potential for further exploration in various scientific disciplines. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers and developers. Further experimental validation is necessary to fully elucidate the characteristics and utility of this compound.

References

- Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Cogent Chemistry, 4(1), 1474960.

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(28), 20088-20096.

- A convenient preparation of novel benzophenone derivatives. (n.d.).

- How to prepare benzophenone

- Process for the preparation of benzophenone derivatives. (n.d.).

- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (n.d.). Pearson.

- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic

- This compound CAS 890100-08-0. (n.d.). BLD Pharm.

- 3-ACETOXY-4′-HEXYLOXYBENZOPHENONE CAS#: 890100-08-0. (n.d.).

- CAS 890100-08-0 this compound. (n.d.). Alfa Chemistry.

- CAS NO. 890100-08-0 | this compound. (n.d.). Chemical Book.

- This compound, CasNo.890100-08-0. (n.d.). ChemNet.

- 4-Chlorobenzophenone - Friedel Craft Acyl

Sources

- 1. 2-Acetoxybenzoyl chloride | C9H7ClO3 | CID 79668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 4. WO2011089385A1 - New processes for producing benzophenone derivatives - Google Patents [patents.google.com]

- 5. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

- 6. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 7. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 8. 4'-Hydroxyacetophenone(99-93-4) IR Spectrum [chemicalbook.com]

A Technical Guide to the Role of Alkoxy Chain Length in Benzophenone Derivatives: From Photophysics to Biological Function

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzophenone and its derivatives represent a cornerstone class of organic compounds, pivotal in fields ranging from polymer science to medicinal chemistry. Their utility is intrinsically linked to their unique photochemical properties, primarily their efficiency as triplet sensitizers. The strategic modification of the benzophenone scaffold allows for the fine-tuning of these properties. This guide focuses specifically on the role of the alkoxy chain (–O–(CH₂)ₙ–H) substituent, a common and powerful modification. We will explore how varying the length of this chain—from a simple methoxy group to longer alkyl extensions—provides a versatile tool to modulate photophysical behavior, reactivity, solubility, and biological activity. Through a detailed examination of structure-property relationships, experimental protocols, and application-focused case studies, this document serves as an in-depth resource for professionals seeking to harness the nuanced effects of alkoxy chain length in the design of advanced benzophenone-based systems.

The Benzophenone Core: A Photochemical Primer

At its heart, the functionality of benzophenone is dictated by its electronics. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Critically, benzophenone undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁).[1] It is this triplet state that is the primary actor in most of its applications.

The key photochemical event is the n→π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The reactivity of the resulting triplet state is profound; it can abstract hydrogen atoms from suitable donors, a mechanism that forms the basis of its role as a Type II photoinitiator in polymerization.[2][3][4]

The Alkoxy Substituent: A Tool for Molecular Engineering

The introduction of an alkoxy group (–OR) onto one of the phenyl rings, typically at the para-position (4-position), fundamentally alters the molecule's properties in several predictable ways.

-

Electronic Effects: As an electron-donating group (EDG), the oxygen atom's lone pairs can participate in resonance with the aromatic ring. This increases the electron density of the chromophore, often leading to a bathochromic (red) shift in the UV absorption spectrum. This allows the molecule to be activated by longer, less energetic wavelengths of light.[5]

-

Physicochemical Effects: The alkyl portion of the alkoxy group directly influences the molecule's lipophilicity (fat-solubility) and steric profile. Increasing the chain length (e.g., from methoxy to butoxy to octyloxy) systematically increases its nonpolar character. This has profound implications for:

-

Solubility: Longer chains enhance solubility in nonpolar organic solvents and polymer matrices.

-

Crystallinity: Chain length can disrupt crystal packing, potentially lowering the melting point.

-

Lipophilicity: In a biological context, this is a critical parameter (often expressed as logP) that governs membrane permeability and interaction with hydrophobic protein pockets.[6]

-

Modulating Photophysical & Photochemical Properties

The length of the alkoxy chain is not merely a passive solubility enhancer; it actively tunes the core photochemical behavior of the benzophenone scaffold.

Impact on UV-Vis Absorption

While the primary electronic effect comes from the oxygen atom, the chain length can have subtle secondary effects. The primary role of increasing chain length is often to improve compatibility and solubility within a given medium (e.g., a monomer formulation), which can indirectly enhance the overall efficiency of light absorption by preventing aggregation.

| Derivative | Alkoxy Chain | Typical λmax (nm) | Key Physicochemical Impact |

| Benzophenone | None | ~252 | Baseline |

| 4-Methoxybenzophenone | -OCH₃ | ~270-280 | Increased polarity, moderate red-shift |

| 4-Ethoxybenzophenone | -OCH₂CH₃ | ~270-280 | Slightly increased lipophilicity |

| 4-Butoxybenzophenone | -O(CH₂)₃CH₃ | ~270-285 | Significantly increased lipophilicity |

Note: λmax values are approximate and can vary with solvent.

Application Case Study: Type II Photoinitiators in UV Curing

Benzophenones are classic Type II photoinitiators, meaning they require a co-initiator (typically a tertiary amine or thiol) to generate polymerizing radicals.[2][7] The process, illustrated below, is highly dependent on the interaction between the excited benzophenone and the co-initiator.

Caption: Mechanism of Type II photopolymerization initiated by benzophenone.

The Role of the Alkoxy Chain:

The efficiency of this process is governed by the kinetics of hydrogen abstraction. For this to occur, the excited benzophenone and the co-initiator must be in close proximity.

-

Short Chains (Methoxy, Ethoxy): These derivatives are more polar. In nonpolar acrylate or methacrylate monomer systems, they may have limited solubility, leading to phase separation and reduced initiation efficiency.

-

Long Chains (Butoxy, Octyloxy, Dodecyloxy): These derivatives exhibit significantly enhanced solubility in nonpolar media. This ensures the photoinitiator is homogeneously distributed throughout the monomer formulation. The improved miscibility increases the statistical probability of an excited benzophenone molecule encountering a co-initiator molecule within its short triplet lifetime, thereby boosting the overall rate of polymerization.[8]

Impact on Biological Activity and Drug Development

In medicinal chemistry, the benzophenone scaffold is found in numerous biologically active molecules.[9][10] Here, the alkoxy chain is a key tool for tuning pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Tuning Lipophilicity for Enhanced Permeability

The ability of a drug to cross cell membranes is strongly correlated with its lipophilicity. The "Lipinski's Rule of Five" provides guidelines for drug-likeness, with the logarithm of the octanol-water partition coefficient (logP) being a key parameter.

By systematically increasing the alkoxy chain length, a medicinal chemist can fine-tune a molecule's logP value.

-

A methoxy group might subtly increase lipophilicity.

-

An ethoxy or propoxy group can provide a more significant jump.

-

Longer chains can dramatically increase logP, which can be beneficial for crossing the blood-brain barrier but may also lead to poor aqueous solubility or nonspecific binding.[6][11]

This relationship allows for the optimization of a drug candidate's ability to reach its target site. For example, in the development of novel synthetic opioids based on the benzimidazole scaffold, it was found that the alkoxy chain length directly governs the potency at the mu-opioid receptor.[11]

Sources

- 1. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Acetoxy-4'-hexyloxybenzophenone as a Liquid Crystal Precursor

Introduction: The Strategic Importance of Benzophenone Scaffolds in Liquid Crystal Design

In the landscape of materials science, liquid crystals (LCs) stand out for their unique electro-optical properties, which are foundational to modern display technologies and a host of emerging applications in sensing, photonics, and smart materials. The performance of a liquid crystalline material is intrinsically linked to its molecular architecture. Benzophenone derivatives, in particular, have garnered significant interest as core structures for thermotropic liquid crystals due to their inherent rigidity, chemical stability, and the bent shape of the diaryl ketone linkage, which can give rise to interesting and often complex mesomorphic behaviors.[1]

This technical guide focuses on a specific, yet highly versatile precursor: 3-Acetoxy-4'-hexyloxybenzophenone . While not a liquid crystal itself, its structure is strategically designed for facile conversion into calamitic (rod-like) or bent-core mesogens. The acetoxy group serves as a protected hydroxyl functionality, which, upon deprotection, can act as a key hydrogen-bonding site or a point for further molecular elaboration. The hexyloxy chain provides the requisite molecular anisotropy and flexibility to promote the formation of liquid crystalline phases.

This document will provide a comprehensive overview of a proposed synthetic pathway for this compound, detail the subsequent transformation into a potential liquid crystal, and outline the critical characterization techniques required to validate its structure and elucidate its mesomorphic properties. The insights provided herein are geared towards researchers and professionals in materials science and drug development who are looking to leverage advanced molecular design for the creation of novel liquid crystalline materials.

Part 1: Synthesis of the Precursor: A Tale of Two Reactions

The synthesis of the asymmetrically substituted this compound is most logically approached through a multi-step sequence that allows for precise control over the placement of the different functional groups. A convergent synthesis strategy, combining a Williamson ether synthesis and a Friedel-Crafts acylation, is proposed here for its reliability and high yield.

Step 1: Synthesis of the Hexyloxy Phenyl Moiety via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] In this initial step, we will synthesize 4-hexyloxybenzoyl chloride, which will serve as the acylating agent in the subsequent Friedel-Crafts reaction.

Experimental Protocol: Synthesis of 4-Hexyloxybenzoic Acid

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF). Add a slight excess of a base, for example, potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.

-

Nucleophilic Attack: To the stirred suspension, add 1-bromohexane (1.1 eq). Heat the reaction mixture to reflux and maintain it for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute solution of hydrochloric acid (HCl) to precipitate the 4-hexyloxybenzoic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a solvent mixture like ethanol/water will yield the purified product.

Experimental Protocol: Synthesis of 4-Hexyloxybenzoyl Chloride

-

Acyl Chloride Formation: In a fume hood, suspend the dried 4-hexyloxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (3-5 eq).

-

Reaction and Purification: Gently reflux the mixture for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂). After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-hexyloxybenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to Construct the Benzophenone Core

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for the formation of aryl ketones.[4][5] Here, we will react the synthesized 4-hexyloxybenzoyl chloride with 3-acetoxyphenol in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Slowly add a solution of 4-hexyloxybenzoyl chloride (1.0 eq) in the same dry solvent to the AlCl₃ suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

-

Electrophilic Aromatic Substitution: Add a solution of 3-acetoxyphenol (1.1 eq) in the dry solvent dropwise to the reaction mixture, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC.

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl to decompose the aluminum chloride complex. The organic layer is separated, washed sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Part 2: From Precursor to Potential Liquid Crystal

The synthesized this compound is a precursor that can be readily converted into a mesogenic compound. The most direct route is the deacetylation of the acetoxy group to reveal a free hydroxyl group. This 3-hydroxy-4'-hexyloxybenzophenone can then exhibit liquid crystalline properties, or it can be further modified.

Experimental Protocol: Deacetylation to 3-Hydroxy-4'-hexyloxybenzophenone

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Hydrolysis: Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., sodium hydroxide, NaOH) to the solution.

-

Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the deacetylation is complete (monitored by TLC). If an acid catalyst is used, neutralize the mixture with a base. If a base is used, acidify the mixture to protonate the resulting phenoxide.

-

Purification: The product, 3-Hydroxy-4'-hexyloxybenzophenone, can be extracted with a suitable organic solvent, and the organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization.

Diagram of the Conversion to a Liquid Crystal

Caption: Conversion of the precursor to a potential liquid crystalline material.

Part 3: Comprehensive Characterization

Rigorous characterization is paramount to confirm the successful synthesis of this compound and to investigate the mesomorphic properties of its deacetylated derivative.

Structural Elucidation of the Precursor

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, the hexyloxy chain protons (including a characteristic triplet for the terminal methyl group), a singlet for the acetoxy methyl protons, and signals for the methylene protons of the hexyloxy chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, carbons of the hexyloxy chain, and the acetoxy group carbons. |

| FT-IR | Characteristic absorption bands for the ester carbonyl (C=O) of the acetoxy group, the ketone carbonyl (C=O) of the benzophenone core, C-O stretching, and aromatic C-H stretching. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of this compound. |

Investigation of Mesomorphic Properties of 3-Hydroxy-4'-hexyloxybenzophenone

The thermal and optical properties of the deacetylated product are investigated to determine if it exhibits liquid crystalline behavior.

| Technique | Purpose and Expected Observations |

| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures and associated enthalpy changes. The heating and cooling scans can reveal the presence of mesophases (e.g., nematic, smectic) between the crystalline and isotropic liquid states.[6] |

| Polarized Optical Microscopy (POM) | To visually identify and characterize the textures of any observed liquid crystalline phases. Different mesophases exhibit distinct optical textures when viewed between crossed polarizers.[6] For instance, a nematic phase might show a Schlieren texture, while a smectic A phase could display a focal-conic fan texture.[7] |

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of the precursor and final product.

Conclusion and Future Outlook

This technical guide has detailed a robust and plausible synthetic route for this compound, a versatile precursor for novel liquid crystalline materials. By leveraging well-established reactions like the Williamson ether synthesis and Friedel-Crafts acylation, researchers can access this valuable building block. The subsequent deacetylation provides a straightforward entry into a potential liquid crystal, 3-Hydroxy-4'-hexyloxybenzophenone, whose mesomorphic properties can be thoroughly investigated using standard analytical techniques.

The true potential of this compound lies in its capacity for further derivatization. The hydroxyl group of the deacetylated product can be used as a handle to introduce a wide variety of functional groups, allowing for the fine-tuning of the molecule's shape, polarity, and intermolecular interactions. This opens up avenues for the rational design of liquid crystals with tailored properties for specific applications, from advanced display technologies to stimuli-responsive materials. The principles and protocols outlined in this guide provide a solid foundation for such explorations.

References

- Benchchem. "Application Notes & Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzenes." Accessed January 18, 2026.

- Pearson. "Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone." Accessed January 18, 2026.

- University of Delaware. "Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3." Accessed January 18, 2026.

- Scribd. "4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene." Accessed January 18, 2026.

- Angewandte Chemie. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Accessed January 18, 2026.

- Benchchem. "An In-Depth Technical Guide on the Mesomorphic Properties of 4-(Hexyloxy)

- Unknown Source. "Williamson Ether Synthesis." Accessed January 18, 2026.

- ResearchGate. "Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF." Accessed January 18, 2026.

- Seth Anandram Jaipuria College. "Synthesis and Characterization of Banana-Shaped Mesogens Derived From a Benzophenone Moiety." Accessed January 18, 2026.

- Taylor & Francis Online. "Synthesis and characterization of tetradentate benzophenone derivative Schiff base and properties in different lyotropic media." Accessed January 18, 2026.

- Wikipedia. "Williamson ether synthesis." Accessed January 18, 2026.

- Master Organic Chemistry. "The Williamson Ether Synthesis." Accessed January 18, 2026.

- ResearchGate. "Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals | Request PDF." Accessed January 18, 2026.

- Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis." Accessed January 18, 2026.

- Der Pharma Chemica. "Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy." Accessed January 18, 2026.

- Unknown Source. "Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone." Accessed January 18, 2026.

- Benchchem. "Technical Support Center: Scaling Up the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone." Accessed January 18, 2026.

- ACS Publications. "Crystal structure of benzophenone | The Journal of Physical Chemistry." Accessed January 18, 2026.

- Benchchem. "Replicating published results for 4-Acetoxy-4'-pentyloxybenzophenone synthesis." Accessed January 18, 2026.

- ResearchGate. "(PDF) Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone." Accessed January 18, 2026.

- ResearchGate. "4-(OCTYLOXY)-N-(4-HEXYLPHENYL)-2-HYDROXYBENZALIMINE THERMOTROPIC COMPOUND: MORPHOLOGIC, MESOMORPHIC, THERMOTROPIC, THERMOOPTICAL AND THERMODYNAMICAL PROPERTIES | Request PDF." Accessed January 18, 2026.

- Benchchem. "Application Note: Characterization of 4-(Hexyloxy)benzaldehyde-Based Liquid Crystals." Accessed January 18, 2026.

- Liquid Crystals. "Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core." Accessed January 18, 2026.

- Google Patents. "CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone." Accessed January 18, 2026.

- MDPI. "Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor." Accessed January 18, 2026.

- Benchchem. "The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide." Accessed January 18, 2026.

- CORE.

- ResearchGate. "Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene)

- ResearchGate.

- ResearchGate.

- Google Patents. "EP0846672A1 - Process for the synthesis of 2-hydroxy-4-alkyloxy benzophenone." Accessed January 18, 2026.

Sources

- 1. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 5. Friedel-Crafts Acylation [www1.udel.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Guide to the Spectroscopic Characterization of 3-Acetoxy-4'-hexyloxybenzophenone

This technical guide provides an in-depth exploration of the spectroscopic characterization of 3-Acetoxy-4'-hexyloxybenzophenone. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to elucidate and confirm the structure of this compound. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and providing a framework for robust, self-validating analytical workflows.

Molecular Structure and Analytical Overview

This compound is a polysubstituted aromatic ketone. Its molecular structure, comprised of a benzophenone core with acetoxy and hexyloxy substituents, gives rise to a distinct spectroscopic fingerprint. A comprehensive analysis leverages multiple spectroscopic techniques to probe different aspects of the molecule's constitution. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.

Figure 1: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the hexyloxy chain, and the acetoxy group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.20 - 7.80 | Multiplet | 8H |

| -O-CH₂- (Hexyloxy) | 4.05 | Triplet | 2H |

| -CH₃ (Acetoxy) | 2.30 | Singlet | 3H |

| -CH₂- (Hexyloxy chain) | 1.80 | Quintet | 2H |

| -(CH₂)₃- (Hexyloxy chain) | 1.30 - 1.50 | Multiplet | 6H |

| -CH₃ (Hexyloxy) | 0.90 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester will be the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195.5 |

| C=O (Acetoxy) | 169.0 |

| Aromatic Carbons | 114.0 - 163.0 |

| -O-CH₂- (Hexyloxy) | 68.5 |

| -O-C- (Aromatic) | 151.0 |

| -CH₃ (Acetoxy) | 21.0 |

| -CH₂- (Hexyloxy chain) | 22.5 - 31.5 |

| -CH₃ (Hexyloxy) | 14.0 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ketone) | 1660 - 1680 | Stretch |

| C=O (Ester) | 1735 - 1750 | Stretch |

| C-O (Ester) | 1200 - 1250 | Stretch |

| C-O (Ether) | 1050 - 1150 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₂₁H₂₄O₄) is approximately 356.16 g/mol . A high-resolution mass spectrum should show a peak corresponding to this mass.

-

Major Fragmentation Pathways:

-

Loss of the acetoxy group (-OCOCH₃)

-

Loss of the hexyloxy group (-OC₆H₁₃)

-

Cleavage at the ketone group (acylium ion formation)

-

The following diagram illustrates a plausible fragmentation pathway.

An In-depth Technical Guide to the Mesomorphic Behavior of Benzophenone Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Benzophenone, a readily available and synthetically versatile scaffold, has emerged as a significant constituent in the design of novel liquid crystalline materials. Its inherent rigidity and bent geometry make it a compelling core for inducing a rich variety of mesomorphic behaviors, from calamitic (rod-like) to complex bent-core (banana) phases. This guide provides a comprehensive technical overview of the mesomorphic properties of benzophenone-containing compounds. We will delve into the fundamental principles governing their liquid crystalline behavior, explore the intricate relationship between molecular architecture and mesophase formation, and provide detailed, field-proven experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of advanced materials, including those in the field of drug development where liquid crystalline phases can influence formulation and delivery.

Introduction: The Benzophenone Core in Liquid Crystal Design

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This state, also known as a mesophase, is characterized by long-range orientational order of the constituent molecules, and in some cases, partial positional order. The anisotropy of these materials gives rise to their unique optical and electrical properties, which are harnessed in a myriad of applications, most notably in liquid crystal displays (LCDs).

The molecular architecture of a compound is the primary determinant of its ability to form liquid crystalline phases. Molecules that exhibit mesomorphism, often referred to as mesogens, typically possess a rigid core and flexible terminal groups. The benzophenone moiety, with its two phenyl rings connected by a carbonyl group, offers a robust and non-linear rigid core. This inherent bent shape is particularly advantageous for the formation of the so-called "banana" or bent-core liquid crystal phases, which have garnered significant interest due to their unique properties, such as ferroelectricity and chirality in achiral molecules.[2]

This guide will explore the fascinating world of benzophenone-based liquid crystals, providing a detailed examination of their synthesis, characterization, and the structure-property relationships that govern their mesomorphic behavior.

Structure-Property Relationships: Engineering Mesomorphism in Benzophenone Derivatives

The mesomorphic behavior of benzophenone compounds is exquisitely sensitive to their molecular structure. By systematically modifying different parts of the molecule, one can tune the type of mesophase formed, the transition temperatures, and the physical properties of the material.

The Influence of the Benzophenone Core Substitution

The substitution pattern on the benzophenone core itself plays a critical role. For instance, 3,3'-disubstituted benzophenones are commonly used to create V-shaped or banana-shaped molecules.[3] This specific substitution pattern enhances the bent geometry, which is a prerequisite for the formation of B-phases (banana phases).

The Role of Linking Groups

Linking groups, such as Schiff bases (-CH=N-) and esters (-COO-), are frequently employed to connect the benzophenone core to other aromatic units and terminal chains. These groups contribute to the overall rigidity and linearity (or bent nature) of the molecule, influencing the stability and type of mesophase. Schiff bases are particularly effective in stabilizing liquid crystalline phases due to their ability to maintain the geometric integrity of the mesogen.[3]

The Effect of Terminal Flexible Chains

The length and nature of terminal alkyl or alkoxy chains are critical for modulating the mesomorphic properties.

-

Induction of Mesomorphism: In many homologous series of benzophenone derivatives, mesomorphism is only observed in homologues with longer terminal chains. Shorter chains often lead to higher melting points and a direct transition from the crystalline to the isotropic liquid phase, without an intermediate liquid crystalline phase.[3]

-

Mesophase Type and Stability: Increasing the chain length generally promotes the formation of more ordered smectic phases over nematic phases. This is attributed to the increased van der Waals interactions between the aliphatic chains, which favor a layered arrangement.[4] The clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid) often shows an odd-even effect, where it alternates with the number of carbon atoms in the alkyl chain.[4]

The interplay of these structural elements allows for the rational design of benzophenone-based liquid crystals with tailored properties. The following diagram illustrates the key molecular components influencing mesomorphism.

Caption: Synthetic workflow for banana-shaped benzophenone mesogens.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,3'-Diaminobenzophenone [3][5]

-

Step 1: Nitration of Benzophenone: To a stirred solution of benzophenone in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically below 10 °C). The reaction mixture is then stirred at room temperature for several hours before being poured onto ice. The precipitated 3,3'-dinitrobenzophenone is filtered, washed with water until neutral, and dried.

-

Step 2: Reduction to 3,3'-Diaminobenzophenone: The 3,3'-dinitrobenzophenone is dissolved in a suitable solvent (e.g., ethanol or methyl cellosolve). A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, is employed. [3][5]For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature until the theoretical amount of hydrogen is consumed. [5]After the reaction is complete, the catalyst is filtered off, and the product is isolated by precipitation and purified by recrystallization.

Protocol 2: Synthesis of 4-formyl-3-hydroxyphenyl 4-(alkyloxy)benzoates

This protocol involves the esterification of 4-formyl-3-hydroxyphenol with the appropriate 4-(alkyloxy)benzoyl chloride. The benzoyl chlorides are typically prepared from the corresponding 4-(alkyloxy)benzoic acids by reaction with thionyl chloride.

Protocol 3: Condensation to Form the Final Mesogen [3]

-

A solution of 3,3'-diaminobenzophenone and a stoichiometric amount of the desired 4-formyl-3-hydroxyphenyl 4-(alkyloxy)benzoate in absolute ethanol is prepared.

-

A catalytic amount of glacial acetic acid is added.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of Mesomorphic Behavior

A combination of analytical techniques is essential for the unambiguous identification and characterization of the liquid crystalline phases of benzophenone derivatives.

Polarized Optical Microscopy (POM)

POM is a primary tool for the initial identification of liquid crystalline phases based on the unique optical textures they exhibit. [6]

-

Experimental Setup: A small amount of the sample is placed on a glass slide and covered with a coverslip. The slide is placed on a hot stage mounted on a polarizing microscope. The sample is heated to its isotropic liquid state and then cooled at a controlled rate while observing the changes in texture through crossed polarizers.

-

Interpretation of Textures:

-

Nematic Phase: Characterized by schlieren or threaded textures.

-

Smectic Phases: Often exhibit fan-shaped or focal-conic textures.

-

Bent-Core (B) Phases: Can display a variety of complex textures. The B2 phase, for example, often shows dendritic or lancet-like textures upon cooling from the isotropic liquid.

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions. [7]

-

Experimental Protocol:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

-

The DSC instrument measures the heat flow to the sample relative to the reference.

-

-

Data Analysis:

-

Phase Transition Temperatures: Determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

-

Enthalpy of Transition (ΔH): Calculated from the area under the transition peak. The magnitude of ΔH provides information about the degree of structural change at the transition. For instance, the crystal-to-mesophase transition typically has a much larger enthalpy change than a mesophase-to-isotropic liquid transition. [7]

-

X-ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement and dimensionality of order in the mesophases. [8][9]

-

Experimental Setup: A powdered sample is placed in a capillary tube and mounted in a temperature-controlled chamber within the XRD instrument. Diffraction patterns are recorded at various temperatures corresponding to the different mesophases identified by POM and DSC.

-

Interpretation of Diffraction Patterns:

-

Small-Angle X-ray Scattering (SAXS): Provides information about long-range order, such as the layer spacing in smectic phases. A sharp reflection in the small-angle region is indicative of a layered structure.

-

Wide-Angle X-ray Scattering (WAXS): Gives information about the short-range positional order within the layers. A diffuse halo in the wide-angle region indicates liquid-like disorder within the smectic layers.

-

Data Presentation: A Case Study of a Benzophenone-Based Homologous Series

| Compound (n) | Terminal Chain Length | Phase Transitions (°C) and Enthalpies (kJ/mol) on Heating |

| BP-6 | C6H13O- | Cr 110 (25.3) N 135 (1.2) I |

| BP-8 | C8H17O- | Cr 105 (28.1) SmC 115 (2.5) N 142 (1.5) I |

| BP-10 | C10H21O- | Cr 102 (30.5) SmC 125 (3.1) N 140 (1.8) I |

| BP-12 | C12H25O- | Cr 98 (33.2) SmC 130 (3.5) I |

Cr = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic. Data is hypothetical.

This tabular representation allows for a clear comparison of the effect of increasing the terminal chain length on the mesomorphic properties. In this hypothetical example, we can observe:

-

A decrease in the melting point with increasing chain length.

-

The induction of a smectic C phase for homologues with n=8 and longer.

-

A general trend of increasing mesophase stability with longer chains.

Conclusion and Future Outlook

Benzophenone-based compounds represent a versatile and promising class of liquid crystalline materials. Their unique molecular architecture, particularly the inherent bent shape of the benzophenone core, provides a rich platform for the design of novel mesogens with a wide range of properties. The ability to systematically tune their mesomorphic behavior through synthetic modification of the core, linking groups, and terminal chains makes them attractive targets for both fundamental research and technological applications.

Future research in this area is likely to focus on the synthesis of new benzophenone derivatives with enhanced properties, such as broader mesophase ranges, lower melting points, and specific electro-optical responses. The exploration of calamitic benzophenone derivatives for display applications and the continued investigation of the unique properties of their bent-core counterparts will undoubtedly lead to new discoveries and innovations in the field of soft matter science. For professionals in drug development, the understanding and control of liquid crystalline phases of active pharmaceutical ingredients (APIs) or excipients containing benzophenone-like structures can be critical for formulation stability, solubility, and bioavailability.

References

- Majumdar, K. C., Chakravorty, S., Sinha, R. K., & Pal, N. (2009). Synthesis and Characterization of Banana-Shaped Mesogens Derived From a Benzophenone Moiety. Molecular Crystals and Liquid Crystals, 515(1), 125-134.

- Reddy, R. A., & Sadashiva, B. K. (2002). A new type of "banana-shaped" liquid crystal with a 1,3,4-oxadiazole central core.

-

PrepChem. (n.d.). Synthesis of 3,3'-diamino benzophenone. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 3,3'- or 3,4'-diamino benzophenone. (US4556738A).

- Hegde, G., & Sethi, V. K. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. Molecules, 14(11), 4548-4557.

- Kilic, M., & Cinar, M. (2010). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Science Alert, 3(2), 113-120.

- Wang, F., Li, S., Chen, X., & Yang, H. (2017). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. Polymers, 9(6), 233.

- Hassan, H. H. A. M., & Arshad, M. R. (2009). Synthesis and Thermotropic Behavior of Benzoate Mesogenic Compounds. Molecules, 14(5), 1731-1743.

- Babenko, D. D., et al. (2023). Benzophenone glass, supercooled liquid, and crystals: elastic properties and phase transitions. Physical Chemistry Chemical Physics, 25(23), 16060-16064.

- Lehmann, M., et al. (2015). Selected POM textures of the neat compounds 2 a, 2 b and their 1 : 1...

- Okumus, A., et al. (2017). The phase transition peak temperatures (T) and enthalpies (ΔH) of 6BA/8OBA liquid crystal mixture.

- Burilov, V. A., et al. (2023). Benzophenone glass, supercooled liquid, and crystals: elastic properties and phase transitions. RSC Publishing.

- Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports, 324(2-3), 107-269.

- Soman, R., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Semantic Scholar.

- Google Patents. (n.d.). Synthetic method of 3, 4-diamino-benzophenone. (CN109467512B).

- Aldred, M. P., et al. (2007). Synthesis and mesomorphic behaviour of novel light-emitting liquid crystals. Liquid Crystals, 34(11), 1251-1263.

- Davidovich, M., et al. (2023). Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples...

- de Souza, A. C., et al. (2011). A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis. Phytochemical Analysis, 22(5), 444-450.

- NIST. (n.d.). Benzophenone. NIST WebBook.

- Patel, D. J., & Prajapati, A. K. (2024). Synthesis of 4-(3-(4-hydroxybenzyl)oxy)

- Luzchem. (2002).

- Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.

- Kim, D. Y., et al. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Polymers, 13(19), 3329.

- Patel, K. P., & Vora, R. A. (2018). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate.

- Google Patents. (n.d.).

- Tiong, H. S., et al. (2009). Synthesis of 4-{[(4-methoxylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate.

- Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 50-57.

-

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot method for synthesizing 3, 3'-diamino benzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. scialert.net [scialert.net]

- 5. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. nzdr.ru [nzdr.ru]

- 8. moodle2.units.it [moodle2.units.it]

- 9. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

Synthesis and Characterization of Novel Benzophenone-Based Liquid Crystals: A Technical Guide

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of novel benzophenone-based liquid crystals. It is designed for researchers, scientists, and professionals in drug development and materials science. The guide delves into the rationale behind synthetic strategies, detailed experimental protocols, and a thorough analysis of characterization techniques. By integrating field-proven insights with foundational scientific principles, this document serves as a practical resource for the design and investigation of these promising mesogenic materials.

Introduction: The Significance of Benzophenone-Based Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This intermediate phase, known as the mesophase, is characterized by molecules that possess orientational order but lack long-range positional order.[2] Among the diverse array of molecules that exhibit liquid crystalline behavior, those incorporating a benzophenone core have garnered significant interest. The rigid, non-linear structure of the benzophenone moiety can be strategically functionalized to induce and manipulate mesogenic properties, leading to materials with potential applications in optical displays, sensors, and advanced drug delivery systems.[3][4]

The key to designing novel benzophenone-based liquid crystals lies in understanding the structure-property relationships. The introduction of flexible terminal chains and linking groups to the rigid benzophenone core allows for the fine-tuning of mesophase behavior, transition temperatures, and other physicochemical properties. This guide will explore the synthetic pathways to achieve these molecular architectures and the analytical techniques required to characterize their liquid crystalline nature.

Synthetic Strategies for Benzophenone-Based Liquid Crystals

The synthesis of benzophenone-based liquid crystals typically involves a multi-step approach, starting from a functionalized benzophenone core. Common strategies include the introduction of terminal alkyl or alkoxy chains via esterification or etherification reactions.[5][6] These flexible chains are crucial for promoting the formation of liquid crystalline phases by providing the necessary molecular mobility.

Rationale for Synthetic Design

The choice of synthetic route is dictated by the desired final molecular structure and properties. Key considerations include:

-

Core Modification: Nitration followed by reduction of the benzophenone core can introduce amino groups, which serve as versatile handles for further functionalization, such as the formation of Schiff bases.[4]

-

Linking Groups: Ester and imine (Schiff base) linkages are commonly employed to connect the benzophenone core to other aromatic rings and the terminal flexible chains.[6][7] These groups influence the overall molecular geometry and electronic properties, which in turn affect the mesophase stability.

-

Terminal Chains: The length and nature of the terminal alkyl/alkoxy chains play a critical role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. Longer chains generally favor the formation of more ordered smectic phases.

General Synthetic Workflow

A representative synthetic pathway for a benzophenone-based liquid crystal is illustrated below. This workflow highlights the key transformations involved in constructing the target molecule.

Caption: General synthetic workflow for benzophenone-based liquid crystals.

Experimental Protocol: Williamson Ether Synthesis of 4-Alkoxybenzaldehyde

This protocol details the synthesis of a key intermediate, 4-alkoxybenzaldehyde, which is subsequently used to form the Schiff base linkage. The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[8][9]

Materials:

-

4-Hydroxybenzaldehyde

-

Alkyl halide (e.g., 1-bromooctane)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Add the alkyl halide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure 4-alkoxybenzaldehyde.

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction to form the ether linkage.[8] Acetone is a suitable polar aprotic solvent for this reaction.

Experimental Protocol: Esterification Synthesis

Esterification is another crucial reaction for creating linkages in liquid crystal molecules.[10] This protocol describes a typical esterification to connect a functionalized benzophenone core with a side chain.

Materials:

-

4-Hydroxybenzophenone

-

4-Alkoxybenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-hydroxybenzophenone (1.0 eq), 4-alkoxybenzoic acid (1.1 eq), and a catalytic amount of DMAP in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: DCC is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the benzophenone derivative. DMAP acts as a catalyst to accelerate the reaction.[7]

Characterization of Benzophenone-Based Liquid Crystals

A suite of analytical techniques is employed to confirm the chemical structure and characterize the liquid crystalline properties of the synthesized compounds.[2][11]

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[12][13] The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as C=O (ketone and ester), C-O (ether and ester), and C=N (imine) stretching vibrations, confirming the success of the synthetic steps.

Thermal and Mesomorphic Characterization

The characterization of the liquid crystalline phases and their transition temperatures is crucial. The following workflow outlines the typical characterization process.

Caption: Experimental workflow for liquid crystal characterization.

-

Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes.[15][16] By measuring the heat flow into or out of a sample as a function of temperature, endothermic and exothermic transitions, such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid), can be precisely identified.[17]

-